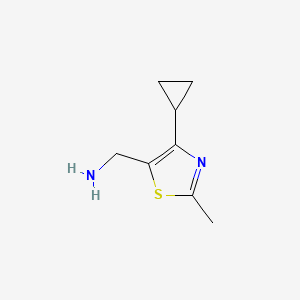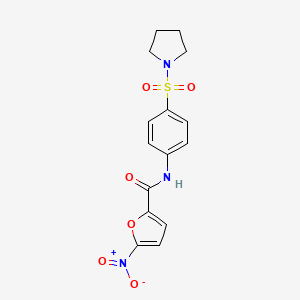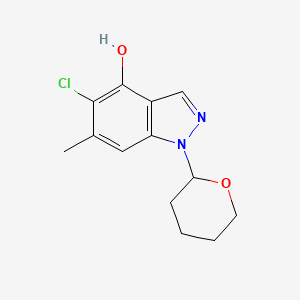
4-Methyl-2-(pyrrolidin-2-yl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(pyrrolidin-2-yl)oxazole is a heterocyclic compound that features both an oxazole and a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-2-yl)oxazole typically involves the cyclization of appropriate precursors. One common method is the tandem heterocyclization using 2-aminoethanols. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in benzene medium in the presence of a cation exchange resin to yield the desired oxazole derivative . Another method involves the α-C−H functionalization reactions of pyrrolidines with substituted o-benzoquinones, which can be performed in various solvents at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. The choice of catalysts and reaction conditions is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyrrolidin-2-yl)oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
4-Methyl-2-(pyrrolidin-2-yl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrrolidin-2-yl)oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. The pyrrolidine ring provides additional steric and electronic effects that enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-b]oxazole: This compound shares a similar structure but with a different arrangement of the oxazole and pyrrolidine rings.
Pyrrolidine-2-one: Another related compound with a pyrrolidine ring but different functional groups.
Pyrrolidine-2,5-diones: These compounds have additional carbonyl groups, providing different chemical properties.
Uniqueness
4-Methyl-2-(pyrrolidin-2-yl)oxazole is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and binding properties. This makes it a valuable scaffold for the development of new molecules with tailored properties for various applications.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-methyl-2-pyrrolidin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C8H12N2O/c1-6-5-11-8(10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3 |
InChI Key |
YLGYWVFYKSDNKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)












